molecular formula C17H19NO4 B2894853 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide CAS No. 693268-49-4

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B2894853
CAS No.: 693268-49-4
M. Wt: 301.342
InChI Key: XKRDJCYOQCBZQB-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy core substituted with hydroxymethyl (-CH2OH) and methoxy (-OCH3) groups at the 4- and 2-positions, respectively.

Properties

IUPAC Name

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-12-3-6-14(7-4-12)18-17(20)11-22-15-8-5-13(10-19)9-16(15)21-2/h3-9,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDJCYOQCBZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Phenoxy Substituent Variations

The hydroxymethyl and methoxy groups on the phenoxy ring are critical for electronic and steric effects. Key analogs include:

Compound Name Phenoxy Substituents Acetamide N-Substituent Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 4-(CH2OH), 2-OCH3 4-Methylphenyl N/A N/A Hypothesized antimicrobial potential -
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-(CHO), 2-OCH3 4-Nitrophenyl N/A N/A Enhanced electrophilic reactivity
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 2-OCH3 Thiadiazolyl 135–136 72 Structural studies via NMR/IR
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 3-OH, 5-CH3 4-Nitrophenyl N/A N/A Antioxidant activity

Key Observations :

  • Hydroxymethyl vs. Formyl : The hydroxymethyl group in the target compound may enhance hydrogen bonding and solubility compared to the formyl group in , which increases electrophilicity.
  • Methoxy Position : The 2-methoxy substitution in the target compound and 5k contrasts with 3-hydroxy-5-methyl in B1 , altering electronic distribution and biological target interactions.

Acetamide N-Substituent Variations

The para-tolyl group in the target compound is compared to other aryl substituents:

Compound Name N-Substituent Phenoxy Substituents Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 4-Methylphenyl 4-(CH2OH), 2-OCH3 N/A N/A Moderate lipophilicity -
2-Azido-N-(4-fluorophenyl)acetamide 4-Fluorophenyl Azido (-N3) N/A N/A Photoreactive probes
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoyl]phenylacetamide Sulfamoylphenyl 2-OCH3 N/A N/A Potential enzyme inhibition
N-(4-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)acetamide Sulfamoylphenyl with methoxy N/A N/A N/A Antimicrobial activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group (electron-donating) in the target compound may reduce electrophilicity compared to 4-nitrophenyl or 4-fluorophenyl , influencing receptor binding.

Heterocyclic Modifications

The absence of heterocycles in the target compound contrasts with analogs featuring thiadiazole, triazole, or benzimidazole moieties:

Compound Name Heterocycle Key Functional Groups Activities Reference
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1,3,4-Thiadiazole Benzylthio, 2-OCH3 Antibacterial (gram-positive)
Indole-carbohydrazide-phenoxy-triazole-N-phenylacetamide (11j) Triazole, indole Methoxyphenoxy, carbohydrazide α-Glucosidase inhibition (IC50 ~5 μM)
2-(Benzimidazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Benzimidazole, thiazole N/A TRPV1 modulation (excluded from patents)

Key Observations :

  • Thiadiazole/Triazole Effects : Heterocycles like thiadiazole or triazole improve metabolic stability and binding affinity but may reduce solubility.

Biological Activity

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 861238-11-1
  • Structure : The compound features a methoxy group and a hydroxymethyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular processes and potential therapeutic applications. Key areas of focus include:

  • Antiproliferative Effects : Similar compounds have shown promise in inhibiting cell proliferation, particularly in cancer cells. For example, studies have indicated that derivatives with similar functional groups can inhibit topoisomerase II, an enzyme critical in DNA replication and repair .
  • Anti-inflammatory Activity : Compounds with methoxy and hydroxymethyl substitutions have been noted for their anti-inflammatory properties. These activities are often evaluated through assays measuring the inhibition of pro-inflammatory cytokines .

Case Studies

  • Cell Line Studies :
    • A study evaluated the antiproliferative effects of various analogs of the compound on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting significant potency against tumor cells .
    • Another investigation focused on the anti-inflammatory effects, where compounds similar to this compound were shown to reduce nitric oxide production in LPS-stimulated macrophages .
  • Mechanistic Insights :
    • Research employing molecular docking studies suggested that the compound interacts with specific protein targets involved in inflammatory pathways, potentially leading to reduced expression of inflammatory markers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell proliferation
Anti-inflammatoryReduction of nitric oxide production
Topoisomerase InhibitionInhibition of DNA replication

Table 2: Comparative IC50 Values of Related Compounds

Compound NameIC50 (nM)Reference
N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide900
Benzopsoralens (various)Varies

Q & A

Q. What are the established synthetic routes for 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide, and what are their key reaction conditions?

Methodological Answer: The synthesis typically involves sequential substitutions and coupling reactions. A common approach includes:

Starting Materials : 4-methylaniline, 4-(hydroxymethyl)-2-methoxyphenol, and chloroacetyl chloride.

Step 1 : React 4-methylaniline with chloroacetyl chloride to form the intermediate N-(4-methylphenyl)chloroacetamide.

Step 2 : Perform nucleophilic substitution using 4-(hydroxymethyl)-2-methoxyphenol under basic conditions (e.g., NaH or K₂CO₃ in DMF) to couple the phenoxy group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Critical Parameters :

  • Temperature control (0–5°C for exothermic steps).
  • Solvent selection (polar aprotic solvents enhance reactivity).
  • Base strength to avoid hydrolysis of sensitive groups.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to verify substituent positions (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm; methoxy group at δ 3.8–4.0 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ expected for C₁₇H₁₉NO₄: 326.1386) .
  • HPLC-PDA : Purity assessment (>95% by area normalization) .

Q. What preliminary biological activities are associated with structurally analogous acetamide derivatives?

Methodological Answer: Related compounds exhibit diverse bioactivities, guiding hypothesis generation:

Analog Substituents Reported Activity Source
Sulfamoyl/sulfanyl groupsEnzyme inhibition (e.g., kinases)
Nitrophenyl/formyl groupsAnticancer (apoptosis induction)
Fluorophenyl/oxazolyl groupsAntimicrobial (MIC: 2–8 µg/mL)

Q. Screening Workflow :

In vitro assays (e.g., MTT for cytotoxicity).

Target-specific assays (e.g., kinase inhibition ELISA).

Dose-response profiling (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Mitigate heat transfer issues and improve mixing efficiency .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions.

Case Study :
A scaled-up reaction (10 mmol → 1 mol) achieved 85% yield using:

  • TBAB (5 mol%) in toluene/water biphasic system.
  • Temperature gradient: 25°C → 60°C over 12 hours .

Q. How should discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Controlled Degradation Studies : Hydrolyze the compound under acidic/basic conditions to identify labile groups (e.g., hydroxymethyl oxidation to aldehyde) .
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon connectivity in complex spectra .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16/B3LYP/6-311+G(d,p)) .

Example :
A hydroxymethyl group (δ 4.7 ppm) oxidized to a formyl group (δ 9.8 ppm) under prolonged storage, altering bioactivity .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Scanning : Synthesize derivatives with modifications (e.g., replacing methoxy with ethoxy or halogens) .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding motifs (e.g., acetamide carbonyl as H-bond acceptor) .
  • Biological Profiling : Test derivatives against panels of cancer cell lines or bacterial strains to correlate substituents with potency.

Q. SAR Table :

Derivative R₁ R₂ IC₅₀ (μM)
Parent compoundCH₂OHOCH₃12.3 ± 1.2
Analog ACOOHOCH₃>100
Analog BCH₂OCH₃Cl8.7 ± 0.9

Key Insight : Hydroxymethyl → methoxy substitution (Analog B) improves membrane permeability and potency .

Q. How can researchers address low solubility in biological assays?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes (size: 100–200 nm) for sustained release .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring <0.1% cytotoxicity .

Q. What are the computational approaches for predicting metabolic stability?

Methodological Answer:

  • In silico Metabolism : Tools like StarDrop or Schrödinger’s ADMET Predictor identify vulnerable sites (e.g., hydroxymethyl oxidation via CYP3A4) .
  • Metabolite Identification : LC-MS/MS with human liver microsomes detects phase I/II metabolites .

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